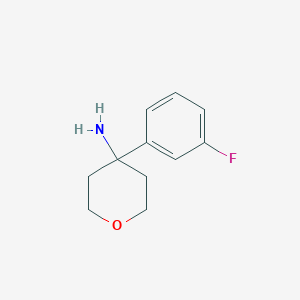

4-(3-Fluorophenyl)oxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Fluorophenyl)oxan-4-amine, also known as FPA or Fluorophenyl oxanamine, is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 195.24 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile using LiAlH4 formed 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which was then reacted with various aromatic and heterocyclic aldehydes followed by reduction by NaBH4 to produce amines .Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research indicates that compounds structurally similar to 4-(3-Fluorophenyl)oxan-4-amine, such as GSK1059865, exhibit selectivity in antagonizing the Orexin-1 receptor (OX1R), significantly reducing binge eating in female rats without affecting standard food intake. This suggests a crucial role of OX1R mechanisms in compulsive food consumption and highlights the potential for targeted pharmacological treatments in eating disorders with a compulsive component (Piccoli et al., 2012).

Chiral Resolution of Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound sharing structural characteristics with 4-(3-Fluorophenyl)oxan-4-amine, has been used as an enantiopure chiral resolution reagent for α-chiral amines. This approach offers a straightforward method for the regioselective ring-opening of amines, enabling easy identification and quantification of diastereomeric products, thus facilitating the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Detection of Toxic Chemicals

A study involving benzothiadiazole-based fluorescent sensors, which operate on a mechanism similar to that of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates the potential for detecting toxic chemicals like oxalyl chloride and phosgene. The sensor exhibits a "turn-on" fluorescence mode, offering a low detection limit and outstanding selectivity, thus providing a reliable method for environmental monitoring and public safety (Zhang et al., 2017).

Fluorescence Modulation by Cryptand Attachment

The attachment of electron-withdrawing fluorophores to cryptands, similar to the structural motif of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates how fluorescence signaling can be modulated. This approach allows for the selective detection of metal ions, showcasing a method to design chemosensors with applications in bioimaging and environmental monitoring (Bag & Bharadwaj, 2004).

Safety and Hazards

properties

IUPAC Name |

4-(3-fluorophenyl)oxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNPVEMLVYDCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B1522979.png)

![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)